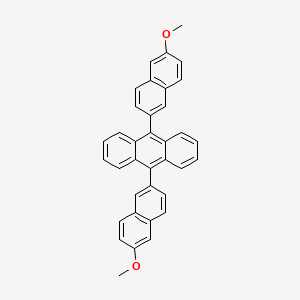

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10-Bis(6-methoxynaphthalen-2-yl)anthracene (9,10-Bis(6-MN2A)) is a polycyclic aromatic hydrocarbon (PAH) that is derived from anthracene. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. 9,10-Bis(6-MN2A) has been found to possess unique properties that make it an attractive candidate for use in a variety of applications.

Scientific Research Applications

Semiconductor Material

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is a type of semiconductor material . Semiconductors are crucial in the electronics industry, and this compound could potentially be used in the development of new electronic devices.

Antibacterial Agent

Some derivatives of 6-methoxynaphthalen-2-yl, a component of the compound , have shown potential antibacterial activity . These derivatives have been found to inhibit the growth of several bacterial strains, including Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium .

Antifungal Agent

In addition to its antibacterial properties, some derivatives of 6-methoxynaphthalen-2-yl have also demonstrated antifungal activities . This suggests that 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene could potentially be used in the development of new antifungal medications.

Anti-proliferative Agent

Certain derivatives of 6-methoxynaphthalen-2-yl have shown anti-proliferative activity against several cancer cells . This suggests that 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene could potentially be used in cancer treatment.

Light-Emitting Material

Anthracene, a component of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene, is known for its excellent photoluminescence and electroluminescence properties . This suggests that the compound could potentially be used in the development of light-emitting materials, which are crucial in various industries, including electronics and lighting.

Pharmacophore Model Generation

The structural requirements controlling the observed antibacterial properties of 6-methoxynaphthalen-2-yl derivatives have been explored using 3D pharmacophore models . This suggests that 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene could potentially be used in the development of new pharmacophore models, which are crucial in drug discovery.

Mechanism of Action

Target of Action

It is known to be used in the construction of organic light-emitting diodes (oleds) . Therefore, its target could be the light-emitting layer of these devices.

Mode of Action

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene interacts with its targets by being incorporated into the emitting layer of OLEDs

Biochemical Pathways

Its role in oleds suggests it may influence the pathways related to light emission in these devices .

Pharmacokinetics

As a component of OLEDs, its bioavailability would be more relevant in terms of its ability to contribute to the device’s light-emitting properties .

Result of Action

Its use in oleds suggests that it contributes to the devices’ ability to emit light .

Action Environment

The action, efficacy, and stability of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by temperature, humidity, and the presence of oxygen . .

properties

IUPAC Name |

9,10-bis(6-methoxynaphthalen-2-yl)anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26O2/c1-37-29-17-15-23-19-27(13-11-25(23)21-29)35-31-7-3-5-9-33(31)36(34-10-6-4-8-32(34)35)28-14-12-26-22-30(38-2)18-16-24(26)20-28/h3-22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBQRGODPIBNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595760 |

Source

|

| Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis(6-methoxynaphthalen-2-YL)anthracene | |

CAS RN |

235099-48-6 |

Source

|

| Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)

![Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate](/img/structure/B1611802.png)

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)